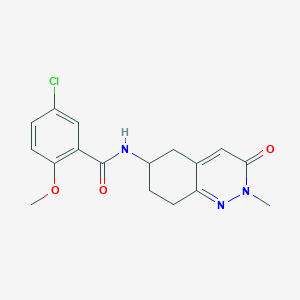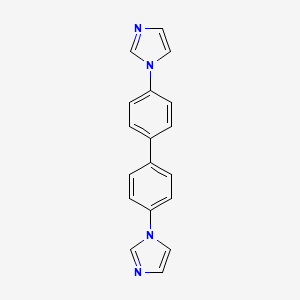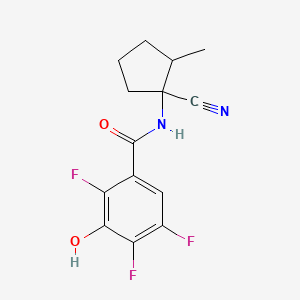
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a methylcyclopentyl ring, and a trifluorohydroxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide typically involves multiple steps:
-
Formation of the Methylcyclopentyl Intermediate: : The initial step involves the preparation of 1-cyano-2-methylcyclopentane. This can be achieved through the reaction of 2-methylcyclopentanone with cyanide sources under basic conditions.
-
Introduction of the Trifluorohydroxybenzamide Moiety: : The next step involves the coupling of the intermediate with 2,4,5-trifluoro-3-hydroxybenzoic acid. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
-
Final Product Formation: : The final step is the amidation reaction, where the intermediate is reacted with the trifluorohydroxybenzoic acid derivative to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
-
Substitution: : The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2/Pd-C)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzamides with various nucleophiles
Scientific Research Applications
Chemistry
In chemistry, N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and cyano groups on biological activity. It serves as a model compound for understanding the interactions of these functional groups with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability. The hydroxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluorobenzamide: Lacks the hydroxy group, which may affect its biological activity and reactivity.
N-(1-Cyano-2-methylcyclopentyl)-2,4-difluoro-3-hydroxybenzamide: Has one less fluorine atom, potentially altering its chemical properties and interactions.
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-methoxybenzamide: Contains a methoxy group instead of a hydroxy group, which can influence its reactivity and biological activity.
Uniqueness
N-(1-Cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl groups enhances its stability and lipophilicity, while the hydroxy group allows for hydrogen bonding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1-cyano-2-methylcyclopentyl)-2,4,5-trifluoro-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-7-3-2-4-14(7,6-18)19-13(21)8-5-9(15)11(17)12(20)10(8)16/h5,7,20H,2-4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYUEBLUPGBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
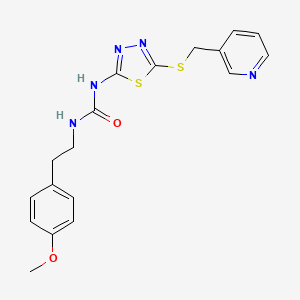
![4-amino-N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2420685.png)
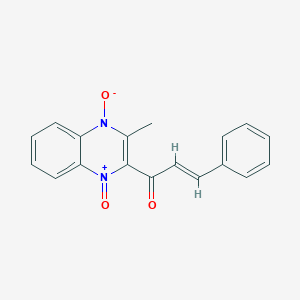
![3-[(5Z)-4-oxo-5-[(1H-pyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2420687.png)

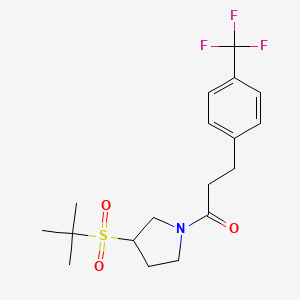

![6-[5-(5-Fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2420692.png)
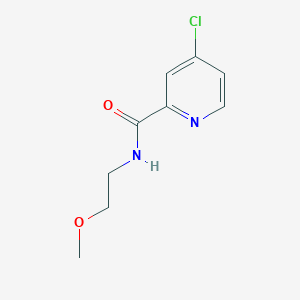
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2420695.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420697.png)
